An In-depth Technical Guide to Methyl 3-O-feruloylquinate
An In-depth Technical Guide to Methyl 3-O-feruloylquinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family. It is the methyl ester of 3-O-feruloylquinic acid, an ester formed between ferulic acid and quinic acid. First identified in the roots of Macleaya microcarpa, this compound has garnered interest for its potential biological activities, including antibacterial, antiviral, and immunomodulatory properties.[1] Its structural similarity to other well-researched chlorogenic acids and the presence of the ferulic acid moiety suggest a range of therapeutic possibilities. This guide provides a comprehensive technical overview of Methyl 3-O-feruloylquinate, including its physicochemical properties, biological activities with available quantitative data, detailed experimental protocols for its synthesis and analysis, and a discussion of its hypothesized mechanisms of action involving key cellular signaling pathways.
Physicochemical Properties and Characterization
The structural elucidation and confirmation of Methyl 3-O-feruloylquinate rely on a combination of spectroscopic techniques.
| Property | Data |
| Molecular Formula | C₁₈H₂₂O₉ |
| Molecular Weight | 382.37 g/mol |
| CAS Number | 154418-15-2 |
| Appearance | Expected to be a solid |
| Solubility | Soluble in DMSO, Pyridine (B92270), Methanol, Ethanol |
Table 1: Physicochemical Properties of Methyl 3-O-feruloylquinate.
Spectroscopic Data
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The presence of the methyl ester group will introduce a characteristic singlet proton signal around 3.7 ppm and a carbon signal around 52 ppm.[2] The position of the feruloyl group on the quinic acid ring can be definitively established using 2D NMR techniques like HMBC.
| Functional Group | ¹H NMR Chemical Shift (ppm, expected) | ¹³C NMR Chemical Shift (ppm, expected) |
| Feruloyl Moiety | ||
| H-2' | 6.35 (d) | 115.0 |
| H-5' | 7.10 (d) | 116.0 |
| H-6' | 6.95 (dd) | 123.5 |
| H-7' (α-olefinic) | 6.40 (d) | 116.5 |
| H-8' (β-olefinic) | 7.60 (d) | 145.0 |
| C-1' | 126.0 | |
| C-2' | 110.0 | |
| C-3' | 148.5 | |
| C-4' | 150.0 | |
| C-9' (C=O) | 167.0 | |
| -OCH₃ | 3.90 (s) | 56.0 |
| Quinic Acid Moiety | ||
| H-2ax, H-2eq | 2.0-2.3 (m) | 37.0 |
| H-3 | ~5.3 (m) | ~71.0 |
| H-4 | ~4.2 (m) | ~72.0 |
| H-5 | ~3.8 (m) | ~70.0 |
| H-6ax, H-6eq | 1.9-2.2 (m) | 38.0 |
| C-1 | ~75.0 | |
| C-2 | ~37.0 | |
| C-3 | ~71.0 | |
| C-4 | ~72.0 | |
| C-5 | ~70.0 | |
| C-6 | ~38.0 | |
| C-7 (C=O) | ~175.0 | |
| Methyl Ester | ||
| -OCH₃ | ~3.7 (s) | ~52.0 |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl 3-O-feruloylquinate. [2]
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the parent compound, 3-O-feruloylquinic acid, the precursor ion [M-H]⁻ is observed at m/z 367. Key fragment ions at m/z 193 (quinic acid - H₂O) and 179 (ferulic acid - H) are characteristic.[3][4][5] For Methyl 3-O-feruloylquinate, the [M-H]⁻ ion would be expected at m/z 381, with characteristic fragment ions.
Biological Activities and Quantitative Data
Direct quantitative data on the biological activities of Methyl 3-O-feruloylquinate are limited. However, data from its parent compound, 3-O-feruloylquinic acid, and other related chlorogenic acids provide a strong indication of its potential efficacy.
Anti-inflammatory Activity
Methyl 3-O-feruloylquinate is expected to possess anti-inflammatory properties. The parent compound, 3-O-feruloylquinic acid, has been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.[6]
| Compound | Assay | Cell Line | IC₅₀ |
| 3-O-feruloylquinic acid | DPPH radical scavenging | - | 0.06 mg/mL |
| 3-O-feruloylquinic acid | ABTS radical scavenging | - | 0.017 mg/mL |
| 3-O-feruloylquinic acid | Hydroxy radical scavenging | - | 0.49 mg/mL |
| Celecoxib (Reference) | COX-2 Inhibition | - | 4.6 µg/mL |
Table 3: Anti-inflammatory and Antioxidant Activity of 3-O-feruloylquinic acid and a Reference Compound. [6][7]
Antibacterial Activity
The antibacterial potential of Methyl 3-O-feruloylquinate is suggested by studies on related phenolic acids. Chlorogenic acid, a closely related compound, has demonstrated a broad spectrum of antimicrobial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Chlorogenic Acid | Enterococcus faecalis | 64 |
| Chlorogenic Acid | Staphylococcus aureus | 500-1000 |
| Chlorogenic Acid | Escherichia coli | >1000 |
| Chlorogenic Acid | Pseudomonas aeruginosa | >1000 |
| Salicylic Acid (Reference) | Escherichia coli | 250-500 |
| Salicylic Acid (Reference) | Pseudomonas aeruginosa | 250-500 |
Table 4: Minimum Inhibitory Concentrations (MIC) of Chlorogenic Acid and a Reference Compound against various bacterial strains. [8]
Antiviral Activity
A study on a related isomer, Methyl 4-O-feruloylquinate, reported anti-H5N1 activity, suggesting that Methyl 3-O-feruloylquinate may also possess antiviral properties.[9]
| Compound | Virus | Cell Line | Activity |
| Methyl 4-O-feruloylquinate | H5N1 Influenza A | MDCK | 3% protective rate at 5 µM |
Table 5: Antiviral Activity of a Structurally Related Compound. [9]
Experimental Protocols
Synthesis of Methyl 3-O-feruloylquinate
The synthesis of Methyl 3-O-feruloylquinate can be achieved through a multi-step process adapted from the synthesis of other feruloylquinic acid derivatives.[10][11][12]
Step 1: Methylation of Quinic Acid
-
D-(-)-Quinic acid is suspended in methanol.
-
A catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid) is added.
-
The mixture is refluxed and monitored by TLC until completion.
-
The reaction is neutralized, and the solvent is removed under reduced pressure to yield methyl quinate.
Step 2: Protection of Hydroxyl Groups
-
The vicinal hydroxyl groups at C-4 and C-5 of methyl quinate are selectively protected. A common method is the formation of an acetal, for instance, with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.
-
The protected methyl quinate is purified by column chromatography.
Step 3: Esterification with Ferulic Acid
-
Ferulic acid is activated, for example, by conversion to feruloyl chloride using thionyl chloride.
-
The protected methyl quinate is dissolved in a mixture of pyridine and dichloromethane (B109758) with a catalytic amount of DMAP.
-
Feruloyl chloride is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The product is purified by column chromatography.
Step 4: Deprotection
-
The protecting groups are removed under acidic conditions (e.g., 1 M aqueous HCl in THF).
-
The final product, Methyl 3-O-feruloylquinate, is purified by column chromatography and/or recrystallization.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of Methyl 3-O-feruloylquinate for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
Nitric Oxide Measurement:
-
After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Antibacterial Activity Assay (MIC Determination)
Broth Microdilution Method:
-
A two-fold serial dilution of Methyl 3-O-feruloylquinate is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized bacterial suspension is added to each well.
-
The plate is incubated at the optimal temperature for the specific bacterial strain.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Hypothesized Signaling Pathways
The biological activities of Methyl 3-O-feruloylquinate are likely mediated through the modulation of key inflammatory and stress-response signaling pathways, primarily based on the known mechanisms of ferulic acid and other chlorogenic acids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is hypothesized that Methyl 3-O-feruloylquinate inhibits this pathway by preventing the degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cellular responses to stress and inflammation. It is plausible that Methyl 3-O-feruloylquinate can modulate this pathway by inhibiting the phosphorylation of key kinases, thereby reducing the activation of downstream transcription factors that promote the expression of inflammatory mediators.
Conclusion
Methyl 3-O-feruloylquinate is a promising natural product with potential therapeutic applications in the fields of infectious diseases and inflammation. While direct and comprehensive experimental data for this specific compound remains to be fully elucidated, the available information on its parent and related compounds provides a strong foundation for future research. The experimental protocols and hypothesized mechanisms of action outlined in this guide are intended to serve as a valuable resource for scientists and drug development professionals interested in exploring the full potential of Methyl 3-O-feruloylquinate. Further investigation is warranted to confirm its biological activities, establish a detailed safety profile, and fully characterize its interactions with key cellular signaling pathways.
References
- 1. Methyl 3-O-feruloylquinate | CAS:154418-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-O-Feruloylquinic acid | C17H20O9 | CID 9799386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
